4-Bromo-n-isopropylamphetamine hydrochloride 4-Bromo-n-isopropylamphetamine hydrochloride
Brand Name: Vulcanchem
CAS No.: 109971-39-3
VCID: VC0009981
InChI: InChI=1S/C12H18BrN.ClH/c1-9(2)14-10(3)8-11-4-6-12(13)7-5-11;/h4-7,9-10,14H,8H2,1-3H3;1H
SMILES: CC(C)[NH2+]C(C)CC1=CC=C(C=C1)Br.[Cl-]
Molecular Formula: C12H19BrClN
Molecular Weight: 292.64 g/mol

4-Bromo-n-isopropylamphetamine hydrochloride

CAS No.: 109971-39-3

VCID: VC0009981

Molecular Formula: C12H19BrClN

Molecular Weight: 292.64 g/mol

* For research use only. Not for human or veterinary use.

4-Bromo-n-isopropylamphetamine hydrochloride - 109971-39-3

Description

4-Bromo-N-isopropylamphetamine hydrochloride is a chemical compound with the CAS No. 109971-39-3 . It has several synonyms, including 4-Brom-N-isopropylamphetamineHCl, 4-Bromo-N-isopropylamphetamine*HCl, and Benzeneethanamine, 4-bromo-α-methyl-N-(1-methylethyl)- . The molecular formula for 4-Bromo-N-isopropylamphetamine hydrochloride is C12H18BrN . Its molecular weight is 256.18 . 4-Bromo-n-isopropylamphetamine hydrochloride has a melting point of 160-161°C and a boiling point of 303.1°C at 760 mmHg . The flash point for the compound is 137.1°C .

Other similar chemical compounds include 4-iodo-n-isopropylamphetamine hydrochloride, which has the CAS number 116316-03-1 . 4-iodo-n-isopropylamphetamine hydrochloride has a molecular weight of 339.64300 and a molecular formula of C12H19ClIN . It has a boiling point of 307.6ºC at 760 mmHg and a melting point of 160-162ºC . Additionally, dimethoxybromoamphetamine (DOB), also known as brolamfetamine, is a psychedelic drug and substituted amphetamine of the phenethylamine class of compounds .

CAS No. 109971-39-3
Product Name 4-Bromo-n-isopropylamphetamine hydrochloride
Molecular Formula C12H19BrClN
Molecular Weight 292.64 g/mol
IUPAC Name 1-(4-bromophenyl)propan-2-yl-propan-2-ylazanium;chloride
Standard InChI InChI=1S/C12H18BrN.ClH/c1-9(2)14-10(3)8-11-4-6-12(13)7-5-11;/h4-7,9-10,14H,8H2,1-3H3;1H
Standard InChIKey RVDPTMDJNCSWST-UHFFFAOYSA-N
SMILES CC(C)[NH2+]C(C)CC1=CC=C(C=C1)Br.[Cl-]
Canonical SMILES CC(C)[NH2+]C(C)CC1=CC=C(C=C1)Br.[Cl-]
PubChem Compound 44717151
Last Modified Jul 17 2023

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